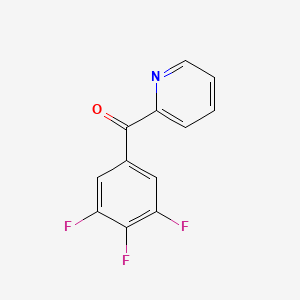

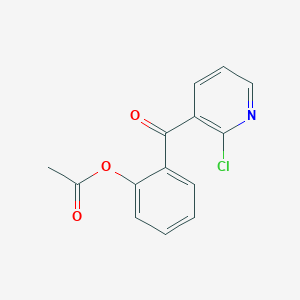

![molecular formula C12H12N2OS B1345515 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 4333-21-5](/img/structure/B1345515.png)

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Übersicht

Beschreibung

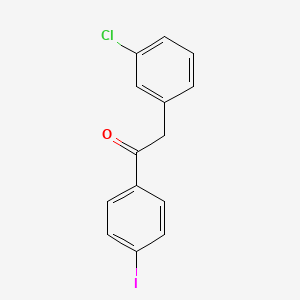

“2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one” is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.3 g/mol . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using 1H and 13C NMR spectroscopy, along with 2D COSY, NOESY, HMBC, and HSQC techniques .Physical And Chemical Properties Analysis

This compound has a number of heavy atoms: 16, with 6 being aromatic heavy atoms. It has a molar refractivity of 73.39 and a TPSA of 55.64 Ų . It is soluble, with a solubility of 0.411 mg/ml or 0.00177 mol/l .Wissenschaftliche Forschungsanwendungen

Summary of Application

This compound has been utilized in the synthesis of pyrrole–imidazole derivatives showing potent anticancer activity. These derivatives are significant due to their role in pharmaceuticals and as part of biologically active natural molecules .

Methods of Application

The synthesis involved a post-Ugi cascade reaction followed by a single purification step. The reaction conditions were optimized for microwave irradiation, which provided good yields under mild conditions .

Results: One of the synthesized compounds, referred to as 7e, demonstrated high potency against human pancreatic cancer cell lines PANC and ASPC-1, indicating its potential as an anticancer agent .

Application 2: Protein/Protein Interaction Inhibition

Summary of Application

The compound is a part of pharmaceutical agents that act as menin/MLL protein/protein interaction inhibitors. These are useful for treating diseases like cancer, leukemia, myelodysplastic syndrome (MDS), myeloproliferative neoplasms (MPN), and diabetes .

Methods of Application: The compounds are designed to target specific protein interactions, thereby inhibiting the pathways that contribute to disease progression .

Results: While specific results are not detailed in the available data, the implication is that these inhibitors can effectively disrupt disease-related protein interactions, offering therapeutic benefits .

Application 3: Tubulin Polymerization Inhibition

Summary of Application

New derivatives of pyrrole have been developed with the ability to inhibit tubulin polymerization, which is a crucial process in cell division. These agents show promise as anticancer drugs, particularly against Hedgehog-dependent cancers .

Methods of Application: The derivatives are designed to bind to tubulin, preventing its polymerization and thus inhibiting cancer cell growth .

Application 4: Combinatorial Chemistry

Methods of Application: A variety of functionalized anilines were subjected to the post-Ugi cascade reaction to synthesize a collection of pyrrole–imidazoles .

Results: The method resulted in a small collection of pyrrole–imidazoles synthesized with good yields, demonstrating the versatility of this approach in generating new compounds for medicinal chemistry .

Application 5: Heterocyclic Compound Synthesis

Methods of Application: The synthesis process involves cyclocondensation from corresponding 2-pyrrolocarbonylaminoacetates, employing catalysts like Rh, Pd, Ni, Au, and Cu for C2–H functionalizations .

Results: This method has enabled the creation of unique heterocycle structures, expanding the possibilities for new drug formulations .

Application 6: Pharmacological Research

Methods of Application: While specific methods are not detailed, the compound’s inclusion in pharmacological studies suggests its utility in drug synthesis and testing .

Results: The outcomes of such research are not specified in the available data, but the compound’s involvement indicates its significance in the field .

Application 7: Antibacterial and Antimycobacterial Activity

Methods of Application: These compounds are typically tested against various bacterial strains in vitro using methods like disk diffusion or broth microdilution to determine their efficacy and minimum inhibitory concentrations .

Results: The results have shown that certain imidazole derivatives can effectively inhibit the growth of bacteria, including drug-resistant strains, which is crucial for addressing antibiotic resistance .

Application 8: Anti-inflammatory and Antitumor Properties

Summary of Application

Imidazole-containing compounds are known for their anti-inflammatory and antitumor properties. They play a significant role in the development of new therapeutic agents for various inflammatory and cancer-related conditions .

Methods of Application: The anti-inflammatory activity is often assessed using animal models, while antitumor properties are evaluated through cell viability assays and in vivo tumor models .

Results: These studies have demonstrated the potential of imidazole derivatives to reduce inflammation and inhibit tumor growth, making them promising candidates for drug development .

Application 9: Antidiabetic and Anti-allergic Effects

Summary of Application

Imidazole derivatives are also investigated for their antidiabetic and anti-allergic effects. These compounds may offer new approaches to managing diabetes and allergic reactions .

Methods of Application

For antidiabetic effects, in vivo studies on animal models are conducted to observe changes in blood glucose levels. Anti-allergic effects are typically studied through inhibition assays of histamine release .

Results: The outcomes suggest that some imidazole derivatives can effectively lower blood glucose levels and prevent histamine release, indicating their therapeutic potential .

Application 10: Antiviral and Antioxidant Activities

Methods of Application

Antiviral activity is assessed by measuring the compound’s ability to inhibit viral replication in cell cultures. Antioxidant activity is evaluated using assays that measure the scavenging of free radicals .

Results: Findings show that certain derivatives can inhibit viral replication and exhibit strong antioxidant properties, highlighting their potential as multifunctional therapeutic agents .

Application 11: Antifungal and Ulcerogenic Activities

Methods of Application: Antifungal activity is determined through fungal culture assays, while ulcerogenic activity is assessed using animal models and gastric lesion scoring .

Results: The research has shown that these compounds can effectively combat fungal pathogens and have a protective effect against ulcer formation .

Application 12: Antihelmintic and Anti-amoebic Properties

Summary of Application

The compound has potential use in treating parasitic infections due to its antihelmintic and anti-amoebic properties. This is vital for addressing neglected tropical diseases .

Methods of Application: The efficacy against helminths and amoebae is usually tested in vitro or in vivo using parasitic infection models .

Results: Studies indicate that imidazole derivatives can be effective in eradicating parasitic worms and amoebae, offering hope for new treatments for parasitic diseases .

Application 13: CNS Depressant Activity

Summary of Application

This compound is part of a class of pyrrole–imidazole derivatives that have been studied for their central nervous system (CNS) depressant properties. These properties make them candidates for treating conditions like anxiety and insomnia .

Methods of Application: The CNS depressant activity is typically evaluated through behavioral assays in animal models, assessing the sedative and anxiolytic effects of the compounds .

Results: The derivatives have shown promising results in inducing sedation and reducing anxiety-like behavior in preclinical studies .

Application 14: Heparanase Activity Inhibition

Summary of Application

Heparanase is an enzyme involved in tumor metastasis and angiogenesis. Pyrrole–imidazole derivatives, including the compound , have been investigated for their ability to inhibit heparanase activity .

Methods of Application: Inhibitory activity is assessed using enzyme assays that measure the degradation of heparan sulfate by heparanase .

Results: Some derivatives have demonstrated significant inhibitory effects on heparanase activity, suggesting their potential role in preventing tumor progression .

Application 15: Molluscicidal Activity

Methods of Application: Molluscicidal activity is determined through bioassays that expose mollusks to various concentrations of the compound and observe the mortality rate .

Results: Certain imidazole derivatives have shown effective molluscicidal properties, offering a potential eco-friendly alternative to traditional pesticides .

Application 16: Neuropeptide S Receptor (NPSR) Antagonism

Summary of Application

NPSR antagonists are important for modulating anxiety and arousal. Pyrrole–imidazole derivatives have been explored for their potential as NPSR antagonists .

Methods of Application: The antagonistic activity is evaluated using receptor binding assays and functional studies in cell lines expressing NPSR .

Results: The studies have indicated that some derivatives can effectively block NPSR, which could lead to new treatments for anxiety disorders .

Application 17: TNF-α Antagonism

Summary of Application

Tumor necrosis factor-alpha (TNF-α) is a cytokine involved in systemic inflammation. Derivatives of the compound have been studied for their TNF-α antagonistic effects, which could be beneficial in treating inflammatory diseases .

Methods of Application: The antagonistic effects are usually assessed through in vitro assays that measure the inhibition of TNF-α-induced activities .

Results: These compounds have shown potential in inhibiting TNF-α, indicating their possible use in therapies for autoimmune and inflammatory conditions .

Application 18: Androgen Receptor (AR) Inhibition

Summary of Application

Androgen receptors play a crucial role in the development of prostate cancer. Pyrrole–imidazole derivatives have been evaluated for their ability to inhibit AR as a therapeutic strategy .

Methods of Application: AR inhibition is typically studied using in vitro assays with prostate cancer cell lines and in vivo models .

Results: Some derivatives have exhibited the ability to inhibit AR activity, which could be significant in the treatment of prostate cancer .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJJBMAKBUZCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275953, DTXSID801189605 | |

| Record name | PTH-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one | |

CAS RN |

4333-21-5, 31364-82-6 | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4333-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PTH-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.